Diacetamide

Beschreibung

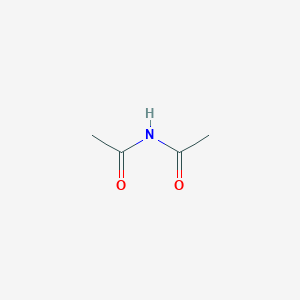

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-acetylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBDPRIWBYHIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211549 | |

| Record name | Diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-77-4 | |

| Record name | N-Acetylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3GE4E3PRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and multifaceted applications of diacetamide in scientific research and pharmaceutical development.

Introduction

This compound, also known as N-acetylacetamide, is an organic compound with the chemical formula C₄H₇NO₂.[1][2][3] It is the simplest imide derived from acetic acid and presents as a white crystalline solid.[2][4] While not a household name, this compound serves as a valuable building block and reagent in various chemical transformations, underpinning its significance in organic synthesis and its emerging role in medicinal chemistry and material science.[5][6] Its unique structural features, particularly the presence of two acetyl groups attached to a nitrogen atom, confer upon it a distinct reactivity that is leveraged in the synthesis of diverse molecular architectures, including heterocyclic compounds.[4][5] This guide provides a technical overview of this compound, focusing on its chemical properties, synthesis, and applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₂ | [1][3] |

| Molecular Weight | 101.10 g/mol | [1][3] |

| Melting Point | 75.5-76.5 °C | [1] |

| Boiling Point | 222-223 °C | [1] |

| Density | 1.3846 g/cm³ (rough estimate) | [1] |

| Flash Point | 101.8 °C | [1] |

| Vapor Pressure | 0.0959 mmHg at 25°C | [1] |

| pKa | 12.15 ± 0.46 (Predicted) | [1] |

| Solubility | Soluble in water, ethanol, and ether.[1] Moderately soluble in water due to its ability to form hydrogen bonds.[7] Also soluble in organic solvents like acetone.[7] Its solubility is limited in non-polar solvents such as hexane.[7] | [1][7] |

| Appearance | White crystalline solid.[2][4] | [2][4] |

Synthesis and Purification of this compound

The laboratory-scale preparation of this compound is most commonly achieved through the acetylation of acetamide (B32628).[2] A detailed experimental protocol for a common synthesis method is provided below, followed by a purification procedure using recrystallization.

General Synthesis Protocol: Acetylation of Acetamide

Objective: To synthesize this compound by reacting acetamide with acetic anhydride (B1165640).

Materials:

-

Acetamide

-

Acetic Anhydride

-

Ethanol

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Rotary evaporator

-

Apparatus for vacuum filtration (Büchner funnel, filter flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine acetamide (0.02 mol) with 20 mL of toluene.[1][8]

-

Addition of Reagent: To the stirred suspension, add acetic anhydride (0.04 mol).[1][8]

-

Reaction: Heat the mixture to reflux and maintain this temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.

-

Solvent Removal: Evaporate the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]

Purification Protocol: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Methanol (B129727) or an Ethanol/Water mixture

-

Erlenmeyer flasks

-

Hot plate

-

Ice-water bath

-

Apparatus for vacuum filtration

Procedure:

-

Solvent Selection: Based on solubility data, methanol or a mixed solvent system like ethanol-water is suitable for the recrystallization of this compound.[9][10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., methanol) while stirring and heating on a hot plate until the solid completely dissolves.[10]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] Subsequently, place the flask in an ice-water bath to maximize crystal formation.[9]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12] Continue to draw air through the crystals to aid in initial drying, followed by further drying in a desiccator or vacuum oven.

Applications in Research and Drug Development

This compound's utility extends across several domains of chemical and pharmaceutical sciences.

Organic Synthesis

-

Intermediate for Heterocyclic Synthesis: this compound serves as a precursor for the synthesis of various heterocyclic compounds.[4][5] These nitrogen-containing ring systems are core scaffolds in many pharmaceuticals.

-

Reagent for Amide Synthesis: It can be used in amide exchange reactions, for instance, in a copper-catalyzed synthesis of hexamethylenebisacetamide (HMBA).[13]

-

Protecting Group for Amines: While less common than carbamates like Boc or Cbz, the diacetyl moiety can, in principle, serve to protect primary and secondary amines.[14][15][16][17] The protection of amino groups is a critical step in peptide synthesis and the synthesis of complex molecules containing amine functionalities to prevent unwanted side reactions.[14][17]

Drug Development and Medicinal Chemistry

-

Scaffold for Bioactive Molecules: this compound derivatives have been investigated for their biological activities. For example, N,N'-(4-Nitro-1,2-phenylene)this compound has shown antimicrobial properties.[8] Structural modifications of the acetamide moiety can significantly influence the bioactivity profiles of compounds, with some analogues exhibiting anti-inflammatory and enzyme-inhibiting properties.[18]

-

Improving Bioavailability: The conversion of hydroxyl groups in flavonoids to acetamide moieties has been shown to significantly improve their bioavailability, a critical parameter in drug development.[19][20] Although this involves acetamide rather than this compound, it highlights the potential of the acetylamino functionality in modulating pharmacokinetic properties.

-

Reference Compound: this compound can be used as a reference compound in pharmaceutical testing.[4]

Material Science

-

Polymer Synthesis: this compound and its derivatives can be incorporated into the structure of polymers to create materials with specific functional properties.[21][22]

Other Applications

-

Ligand in Coordination Chemistry: this compound can act as a bidentate O,O-chelating ligand, forming complexes with various metal ions.[2][23]

-

Solvent: Due to its high boiling point, this compound can be used as a solvent in certain applications.[1]

Biological Activity and Signaling Pathways

While this compound itself is not widely reported to directly modulate specific signaling pathways, its derivatives have been shown to possess biological activity. For instance, certain acetamide derivatives have demonstrated anti-inflammatory effects by scavenging free radicals and reducing inflammatory mediators.[18] Furthermore, substituted anthranilic diamides have been shown to act on ryanodine (B192298) receptors, indicating a potential for this class of compounds to interact with specific biological targets.[24]

The role of acetamide-containing molecules in modulating signaling pathways is an active area of research. For example, various small molecules are known to modulate pathways such as the Notch and Nrf2-Keap-1 signaling pathways, which are implicated in cancer and diabetes, respectively.[25][26][27][28] While direct evidence for this compound is lacking, the synthesis of this compound derivatives for screening against such pathways represents a potential avenue for drug discovery.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of this compound in CDCl₃ would show a singlet for the methyl protons.[29][30]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the C=O (carbonyl) groups and the N-H bond.[29][30]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[29][30] The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound.[31]

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in drug development and organic synthesis. Its well-defined chemical properties and straightforward synthesis make it an accessible starting material for a wide range of applications. From its role as a building block for complex heterocyclic structures to its potential as a scaffold for novel therapeutic agents, this compound continues to be a compound of significant interest. A thorough understanding of its synthesis, purification, and reactivity is crucial for harnessing its full potential in the laboratory and beyond. Future research into the biological activities of novel this compound derivatives may further expand its importance in the pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H7NO2 | CID 12263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. smolecule.com [smolecule.com]

- 6. What is Acetamide used for? [synapse.patsnap.com]

- 7. Chemical modulation of glycerolipid signaling and metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. mt.com [mt.com]

- 12. benchchem.com [benchchem.com]

- 13. Amide exchange reaction: a simple and efficient CuO catalyst for this compound synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Therapeutic Potential for Modulation of Nrf2-Keap-1 Signaling Pathway as Treatment for Diabetes and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 30. benchchem.com [benchchem.com]

- 31. lehigh.edu [lehigh.edu]

An In-depth Technical Guide on the Molecular Structure and Conformation of Diacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetamide (N-acetylacetamide), a simple imide, serves as a fundamental model for understanding the structural and conformational properties of the N-acyl group, a critical component of peptides, proteins, and various pharmaceutical compounds. This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound in both the gaseous and solid states, supported by quantitative data from experimental and computational studies. Detailed experimental protocols for the synthesis, purification, and structural elucidation of this compound using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a computational workflow for its conformational analysis. This document aims to be a valuable resource for researchers in medicinal chemistry, structural biology, and materials science.

Introduction

The amide bond is a cornerstone of biological chemistry, defining the primary structure of proteins and influencing their higher-order folding and function. This compound, with its two acetyl groups attached to a central nitrogen atom, offers a simplified yet insightful model for studying the electronic and steric effects that govern the conformation of the peptide backbone. Understanding the preferred conformations, rotational barriers, and intermolecular interactions of this compound provides a solid foundation for the rational design of peptidomimetics and other therapeutic agents where conformational control is key to biological activity. This guide synthesizes crystallographic, spectroscopic, and computational data to present a holistic view of this compound's molecular architecture.

Molecular Structure of this compound

The molecular structure of this compound (C₄H₇NO₂) has been elucidated through various experimental and theoretical methods. Its structure is characterized by the central nitrogen atom bonded to two acetyl groups.

Gas-Phase Structure

In the gas phase, this compound is a nearly planar molecule.[1] Gas-phase electron diffraction studies have been instrumental in determining its geometry, revealing a thermally averaged dihedral angle of 36° between the two acetyl groups.[1] This deviation from absolute planarity is a result of a balance between the delocalization of the nitrogen lone pair over the two carbonyl groups and steric hindrance between the methyl groups.

Solid-State Structure

In the crystalline state, this compound exhibits a distinct structural arrangement primarily governed by hydrogen bonding. The molecules form dimers through intermolecular N-H···O hydrogen bonds.[1] In this dimeric structure, one carbonyl group of each molecule acts as a hydrogen bond acceptor for the imide proton of a neighboring molecule, while the other carbonyl group remains un-bonded.[1] This intermolecular hydrogen bonding leads to slight but significant differences in bond lengths and angles compared to the gas-phase structure, with an elongation of the C=O bond and a shortening of the C-N bond.[1]

Quantitative Structural Data

The following tables summarize the key quantitative data on the molecular structure of this compound obtained from gas-phase electron diffraction and computational studies.

Table 1: Bond Lengths in this compound (Gas Phase)

| Bond | Bond Length (Å) |

| C-N | 1.402 |

| C-C | 1.518 |

| C=O | 1.210 |

Table 2: Bond Angles in this compound (Gas Phase)

| Angle | Bond Angle (°) |

| ∠NCO | 121.3 |

| ∠CNC | 129.2 |

| ∠OCC | 123.3 |

Table 3: Dihedral Angle in this compound (Gas Phase)

| Dihedral Angle | Value (°) |

| O=C-N-C=O (thermally averaged) | 36.1 |

Conformational Analysis

The conformation of this compound is primarily defined by the rotation around the two C-N bonds. The partial double bond character of these bonds, due to resonance, results in a significant rotational barrier.

Rotational Barrier

The barrier to rotation around the C-N bond in amides is a critical parameter that influences their conformational dynamics.[2] For this compound, this barrier can be studied using techniques like dynamic NMR spectroscopy.[2][3] While specific experimental values for the rotational barrier of this compound were not found in the immediate search results, studies on related amides like N,N-dimethylacetamide provide insights into the expected range and the methodologies for its determination.[3][4] Computational studies using Density Functional Theory (DFT) can also be employed to calculate the rotational energy barrier.[1]

Experimental Protocols

Synthesis and Purification of this compound

This compound can be synthesized by the acetylation of acetamide (B32628).[5][6] A common method involves the reaction of acetamide with acetic anhydride, often with a catalyst such as sulfuric acid or hydrogen chloride.[5][7]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetamide in an excess of acetic anhydride.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the mixture.[5][7]

-

Reaction: Heat the mixture to reflux for several hours.

-

Workup: After cooling, pour the reaction mixture into cold water to precipitate the this compound and hydrolyze the excess acetic anhydride.

-

Purification: Collect the crude this compound by filtration. Recrystallize the solid from a suitable solvent, such as methanol (B129727) or ethanol, to obtain pure, white crystals.[8]

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids.[9][10]

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent.[9]

-

Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[11] Collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[12]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[2][3]

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

Variable Temperature (VT) NMR: To study the rotational barrier, acquire a series of ¹H NMR spectra at different temperatures.[13] At low temperatures, the rotation around the C-N bonds may be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal.

-

Data Analysis: Determine the coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging signals. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.[4]

Computational Workflow for Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and energetics of molecules.[14][15]

Workflow Diagram:

Caption: A logical workflow for the computational conformational analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, a key model system for the amide functional group. The combination of gas-phase, solid-state, and computational data offers a comprehensive picture of its structural landscape. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize and characterize this compound or related compounds. A thorough understanding of the principles outlined herein is essential for professionals in drug development and materials science who seek to design and control the three-dimensional structure of molecules to achieve desired functions.

References

- 1. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory [mdpi.com]

- 2. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 3. chemistry.montana.edu [chemistry.montana.edu]

- 4. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound [chembk.com]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. rigaku.com [rigaku.com]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.montana.edu [chemistry.montana.edu]

- 14. researchgate.net [researchgate.net]

- 15. Computation of the amide I band of polypeptides and proteins using a partial Hessian approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diacetamide from Acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diacetamide from acetamide (B32628). This compound, a valuable reagent and intermediate in organic synthesis, can be efficiently prepared through the acetylation of acetamide. This document details the prevalent synthetic methodologies, with a focus on the reaction between acetamide and acetic anhydride (B1165640), including acid-catalyzed variations. It offers a thorough examination of experimental protocols, quantitative yield data under various conditions, and purification techniques. Furthermore, this guide presents a clear visualization of the reaction mechanism and a general experimental workflow to aid in laboratory practice.

Introduction

This compound, also known as N-acetylacetamide, is an organic compound with the chemical formula CH₃C(O)NHC(O)CH₃. Its unique structure, featuring two acetyl groups attached to a central nitrogen atom, imparts it with distinct chemical properties that make it a versatile building block in the synthesis of various organic molecules and pharmaceutical compounds. The synthesis of this compound from the readily available and inexpensive starting material, acetamide, is a reaction of significant interest in both academic and industrial research. This guide aims to provide a detailed technical resource for professionals engaged in chemical synthesis and drug development.

Synthetic Methodologies

The primary and most established method for the synthesis of this compound is the acetylation of acetamide using acetic anhydride. This reaction can be performed with or without a catalyst, although the use of an acid catalyst has been shown to significantly improve reaction rates and yields.

Direct Acetylation with Acetic Anhydride

The direct reaction of acetamide with acetic anhydride requires elevated temperatures and prolonged reaction times to achieve satisfactory conversion to this compound. The reaction proceeds as follows:

CH₃CONH₂ + (CH₃CO)₂O → CH₃C(O)NHC(O)CH₃ + CH₃COOH

Acid-Catalyzed Acetylation

The introduction of a strong acid catalyst, such as hydrogen chloride or sulfuric acid, accelerates the acetylation of acetamide. The catalyst protonates the carbonyl oxygen of acetic anhydride, rendering it more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of acetamide. This catalytic approach generally leads to higher yields and allows for milder reaction conditions compared to the uncatalyzed process.[1]

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions, particularly the presence of a catalyst and the reaction temperature. The following table summarizes the reported yields for the synthesis of this compound from acetamide under various conditions.

| Starting Material | Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Acetamide | Acetic Anhydride | None | High | Several | Moderate | General Knowledge |

| Acetamide | Acetic Anhydride | Hydrogen Chloride | Reflux | 0.5 | High | [1] |

| Acetamide (30 g) | Acetic Anhydride (64.5 g) | Dry Hydrogen Chloride (until 9.3 g weight increase) | Not specified | Not specified | 28.5 g (product) | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from acetamide using an acid catalyst, adapted from established procedures for N-acetylation.[2]

Materials and Reagents

-

Acetamide

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (or dry Hydrogen Chloride gas)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol (B145695) (for recrystallization)

-

Distilled Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamide and a molar excess of acetic anhydride (e.g., 2 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred reaction mixture. Alternatively, dry hydrogen chloride gas can be bubbled through the mixture.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, depending on the scale and specific conditions.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acid catalyst. This should be done in a fume hood as effervescence will occur.

-

Transfer the mixture to a separatory funnel. If a precipitate forms, it can be collected by filtration. If the product is in an organic layer, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization.[3][4][5] A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry them thoroughly.

-

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The acid-catalyzed acetylation of acetamide to this compound proceeds through a nucleophilic acyl substitution mechanism.

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis and purification.

Potential Byproducts

The primary byproduct of the reaction between acetamide and acetic anhydride is acetic acid. In the absence of a catalyst or under harsh conditions, side reactions may occur, leading to the formation of other impurities. These can include unreacted acetamide and potentially small amounts of triacetamide if a large excess of acetic anhydride and prolonged reaction times are employed. Incomplete neutralization during the work-up can also leave residual acetic acid in the final product.

Conclusion

The synthesis of this compound from acetamide via acetylation with acetic anhydride is a robust and efficient method, particularly when employing an acid catalyst. This guide has provided a detailed overview of the synthesis, including quantitative data, a comprehensive experimental protocol, and visual representations of the reaction mechanism and workflow. By following the outlined procedures and understanding the underlying chemical principles, researchers and professionals can reliably synthesize this compound for its various applications in organic synthesis and drug development. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product.

References

Diacetamide (CAS No. 625-77-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of diacetamide (CAS No. 625-77-4), a versatile organic compound with significant applications in chemical synthesis and materials science. This document consolidates critical information on its chemical and physical properties, spectroscopic data, and safety and handling protocols. Detailed experimental methodologies for its synthesis and key reactions, including hydrolysis and amide exchange, are presented. Furthermore, this guide explores its role as a bidentate chelating agent and its utility as a precursor in the synthesis of bioactive molecules.

Core Properties of this compound

This compound, systematically named N-acetylacetamide, is a white crystalline solid at room temperature.[1] It is an imide, characterized by the presence of two acetyl groups attached to a nitrogen atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | [2][3] |

| Molecular Weight | 101.11 g/mol | [2][3] |

| Appearance | White crystalline powder or chunks | [1][3] |

| Melting Point | 75.5-76.5 °C | [3][4] |

| Boiling Point | 222-223 °C | [3][4] |

| Density | 1.215 g/cm³ | |

| Flash Point | 101.8 °C | [3] |

| Water Solubility | Soluble | [5] |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and ether | [5] |

| pKa | 12.15 ± 0.46 (Predicted) | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data/Observations | Reference(s) |

| ¹H NMR | Spectra available for reference. | [6] |

| ¹³C NMR | Spectra available for reference. | [6] |

| Infrared (IR) Spectroscopy | IR spectrum available from NIST. | [7][8] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available from NIST. | [7] |

Synthesis and Reactions of this compound

This compound can be synthesized through several methods, with the acetylation of acetamide (B32628) being a common laboratory procedure. It undergoes typical reactions of amides, such as hydrolysis and amide exchange.

Synthesis of this compound from Acetic Anhydride (B1165640)

A general method for the synthesis of amides involves the reaction of an amine with an acid anhydride.[9] While a specific detailed protocol for this compound synthesis from acetamide and acetic anhydride was not found in the immediate search results, a representative procedure can be adapted from the synthesis of acetamide from ammonia (B1221849) and acetic anhydride.[9]

Experimental Protocol: Synthesis of this compound (Representative)

-

Materials: Acetic anhydride, acetamide, and a suitable catalyst (e.g., a catalytic amount of a strong acid or base, though the reaction can also proceed without a catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetamide and acetic anhydride.

-

Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol.[3]

-

-

Work-up and Purification: The purification method may vary depending on the scale and purity requirements. Recrystallization is a common technique for solid products.

References

- 1. researchgate.net [researchgate.net]

- 2. Amide exchange reaction: a simple and efficient CuO catalyst for this compound synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. nitt.edu [nitt.edu]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of N-acetylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylacetamide, also known by its systematic IUPAC name N-acetylacetamide or as diacetamide, is an organic compound with significant relevance in various fields of chemistry, including medicinal chemistry and organic synthesis. It is structurally analogous to acetaminophen (B1664979) and has been investigated for its potential in the synthesis of analgesic and anti-inflammatory agents.[1] Its chemical structure features an amide functional group, which imparts versatility in chemical reactions and applications.[1] A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in drug formulation and synthetic chemistry. This guide provides a detailed overview of the core physical properties of N-acetylacetamide, methodologies for their determination, and expected spectroscopic data.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for N-acetylacetamide are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | N-acetylacetamide |

| Synonyms | This compound, Acetamide, N-acetyl- |

| CAS Number | 625-77-4 |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.105 g/mol |

| Appearance | White to off-white crystalline powder/solid.[1][2] |

| Melting Point | 75.5 - 81.0 °C |

| Boiling Point | 222 - 237 °C |

| Density | 1.0890 g/cm³ |

Solubility Profile

N-acetylacetamide's solubility is a critical parameter for its use in various chemical applications. Due to the presence of polar functional groups, it can engage in hydrogen bonding, influencing its solubility in different solvents.[1]

| Solvent | Solubility | Rationale |

| Water | Moderately Soluble | The presence of polar amide and carbonyl groups allows for hydrogen bonding with water molecules.[1][2] |

| Ethanol | Soluble | A polar protic solvent that can effectively solvate N-acetylacetamide.[1][2] |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving N-acetylacetamide.[1] |

| Hexane (B92381) | Limited Solubility | As a non-polar solvent, hexane is not effective at solvating the polar N-acetylacetamide molecule.[1] |

The solubility of N-acetylacetamide is also dependent on the temperature of the solution and the presence of other solutes or impurities.[1]

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the N-H proton. The chemical shifts would be influenced by the electronegativity of the adjacent atoms. |

| ¹³C NMR | Resonances for the methyl carbons and the carbonyl carbons. The carbonyl carbons would appear significantly downfield. |

| Infrared (IR) | Characteristic absorption bands for the N-H bond, C=O (carbonyl) groups, and C-N bonds. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of N-acetylacetamide, along with fragmentation patterns characteristic of its structure. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the physical properties of N-acetylacetamide.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting point range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[1]

Methodology:

-

A small, finely powdered sample of N-acetylacetamide is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3]

References

diacetamide melting and boiling point data

An In-depth Technical Guide to the Melting and Boiling Points of Diacetamide

This guide provides a comprehensive overview of the physical properties of this compound, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound.

Physicochemical Properties of this compound

This compound, with the chemical formula C₄H₇NO₂, is a colorless crystalline solid.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application as a solvent or intermediate in chemical synthesis.[1][2][3]

Data on Melting and Boiling Points

The experimentally determined melting and boiling points of this compound are summarized below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Temperature Range (°C) | Temperature (°K) | References |

| Melting Point | 75.5 - 76.5 °C | 348.65 - 349.65 K | [1][4] |

| 74 - 78 °C | 347.15 - 351.15 K | [5] | |

| 79 °C | 352.15 K | [6] | |

| Boiling Point | 222 - 223 °C | 495.15 - 496.15 K | [1][4][5] |

| 220 - 222 °C | 493.15 - 495.15 K | [6] |

Experimental Protocols for Determination

Standardized methods are employed to determine the melting and boiling points of chemical compounds like this compound. The most common techniques are detailed below.

Melting Point Determination: Capillary Method

The capillary method is a fundamental technique for accurately determining the melting point of a solid organic compound.[7] The principle relies on heating a small sample at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[3][8]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube that is sealed at one end.[3]

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil, and attached to a calibrated thermometer.

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9]

References

- 1. This compound [chembk.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. westlab.com [westlab.com]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 9. pennwest.edu [pennwest.edu]

Solubility of Diacetamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diacetamide in common organic solvents. Due to a notable absence of publicly available quantitative data, this document focuses on a qualitative solubility profile derived from existing literature, alongside a detailed experimental protocol for the quantitative determination of this compound's solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate solubility information for applications such as reaction chemistry, purification, and formulation.

Introduction

This compound (N-acetylacetamide), with the chemical formula C₄H₇NO₂, is a white crystalline solid.[1] Its molecular structure, featuring two acetyl groups attached to a central nitrogen atom, allows it to act as a hydrogen bond acceptor, influencing its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical research, and materials science. This guide aims to consolidate the available qualitative solubility information and provide a robust experimental framework for its quantitative determination.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and available qualitative data, a predicted solubility profile for this compound has been constructed. The presence of polar carbonyl groups suggests good solubility in polar solvents, while the overall small molecular size also plays a role.

High Solubility is Expected in:

-

Polar Protic Solvents: Solvents like hot ethanol (B145695) are reported to be effective.[2] this compound is also soluble in water and ethanol generally.[3]

-

Polar Aprotic Solvents: Acetone is a good solvent for this compound.[4]

Moderate to Good Solubility is Expected in:

-

Ethers: this compound is known to be soluble in ether.[3]

Slight to Sparingly Soluble in:

-

Alcohols: It is described as slightly soluble in cold ethanol and methanol.[2]

-

Halogenated Solvents: this compound is sparingly soluble in chloroform.

Limited to Insoluble in:

-

Non-Polar Solvents: A significant decrease in solubility is observed in non-polar solvents like hexane.[4]

Qualitative Solubility Data of this compound

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available literature. It is important to note that these are not quantitative values and should be used as a general guideline.

| Solvent Class | Solvent | Predicted Solubility | Reference(s) |

| Polar Protic | Water | Soluble | [2][3][4] |

| Ethanol (hot) | Soluble | [2] | |

| Ethanol (cold) | Slightly Soluble | [2] | |

| Methanol | Slightly Soluble | ||

| Polar Aprotic | Acetone | Soluble | [4] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Halogenated Solvents | Chloroform | Sparingly Soluble | |

| Non-Polar Solvents | Hexane | Limited Solubility | [4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is established, stop the agitation and allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis).

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound (determined from the concentration and volume/mass of the saturated solution) from the total mass of the saturated solution.

-

Express the solubility in the desired units, such as g/100 g of solvent, mol/L, or mg/mL.

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Visual Representation of Predicted Solubility

The following diagram provides a visual representation of the predicted solubility of this compound across different classes of organic solvents.

Caption: Predicted solubility of this compound in solvent classes.

Conclusion

References

Thermodynamic Properties of Diacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of diacetamide. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating key processes through diagrams.

Physicochemical and Thermodynamic Data of this compound

This compound (C₄H₇NO₂), also known as N-acetylacetamide, is a simple imide with significance in organic synthesis and as a potential building block in pharmaceutical chemistry. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and computational modeling. The following tables summarize key physicochemical and thermodynamic parameters for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [1][2][3] |

| Molecular Weight | 101.10 g/mol | [4] |

| CAS Number | 625-77-4 | [1][2][3] |

| Melting Point | 75.5-76.5 °C | |

| Boiling Point | 222-223 °C |

Table 2: Thermodynamic Properties of this compound

| Property | Symbol | Value | Method | Reference |

| Enthalpy of Sublimation | ΔsubH° | 73.2 ± 0.8 kJ/mol | Calorimetry | [5] |

| Enthalpy of Vaporization | ΔvapH | 59.7 kJ/mol at 383 K | [5] | |

| 64.6 kJ/mol at 358 K | [5] |

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques used to characterize compounds like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter for deriving the standard enthalpy of formation. Bomb calorimetry is the primary technique for this measurement.[6][7][8][9][10]

Objective: To determine the heat of combustion of solid this compound at constant volume.

Materials:

-

Adiabatic bomb calorimeter

-

High-pressure oxygen cylinder

-

Benzoic acid (standard for calibration)

-

This compound sample (pelletized)

-

Fuse wire (e.g., nickel-chromium)

-

Distilled water

-

High-precision thermometer

Procedure:

-

Calibration of the Calorimeter:

-

A pellet of benzoic acid (approximately 1 g) of known mass is placed in the crucible of the bomb.

-

A measured length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

-

The bomb is assembled and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[6]

-

The bomb is placed in the calorimeter bucket containing a known volume of distilled water (e.g., 2.000 L).[7]

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter (C_cal) is calculated using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

A pellet of this compound (approximately 0.5-1 g) of known mass is used.

-

The same procedure as for the benzoic acid standard is followed.

-

The heat released by the combustion of this compound is calculated using the temperature change and the predetermined heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of combustion (ΔcH°) is calculated from the experimental data.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).[11]

-

Diagram 1: Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion and formation.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for identifying phase transitions such as melting and solid-solid transitions.[12][13][14][15][16]

Objective: To measure the heat capacity and observe phase transitions of this compound.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans and lids

-

This compound sample (2-10 mg)

-

Reference material (e.g., an empty sealed aluminum pan)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

A small amount of this compound (2-10 mg) is accurately weighed into an aluminum pan.[12]

-

The pan is hermetically sealed with a lid.

-

An empty, sealed aluminum pan is prepared as a reference.

-

-

DSC Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.[13]

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) is analyzed.

-

The heat capacity is determined from the heat flow signal.

-

Endothermic peaks correspond to phase transitions like melting, from which the enthalpy of fusion can be calculated by integrating the peak area.

-

Changes in the baseline can indicate glass transitions.

-

Diagram 2: Experimental Workflow for Differential Scanning Calorimetry

Caption: Workflow for determining heat capacity and phase transitions.

Determination of Vapor Pressure

Vapor pressure is a fundamental property for understanding sublimation and vaporization. Several methods can be employed for its measurement.[17][18][19][20][21]

Objective: To measure the vapor pressure of this compound as a function of temperature.

Method 1: Static Method [18][19]

Apparatus:

-

A thermostated sample container connected to a pressure measuring device (manometer).

-

Vacuum pump for degassing the sample.

Procedure:

-

The this compound sample is placed in the container.

-

The sample is degassed to remove any dissolved or adsorbed gases.

-

The container is heated to a specific temperature and allowed to reach thermal equilibrium.

-

The pressure of the vapor in equilibrium with the solid or liquid sample is measured.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

Method 2: Knudsen Effusion Method [17][21]

Apparatus:

-

A Knudsen cell (a small container with a small orifice) placed in a high-vacuum, thermostated chamber.

-

A microbalance to measure the mass loss of the cell over time.

Procedure:

-

The this compound sample is placed in the Knudsen cell.

-

The cell is placed in the high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss due to the effusion of vapor through the orifice is measured.

-

The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

Diagram 3: Logical Relationship for Vapor Pressure Determination

Caption: Logical relationship between methods for vapor pressure determination.

Conclusion

This guide has provided a summary of the key thermodynamic properties of this compound and detailed the experimental protocols necessary for their determination. While some experimental data is available, further research is required to obtain a complete thermodynamic profile, particularly for the standard enthalpy of formation and standard molar entropy. The provided experimental workflows and diagrams serve as a valuable resource for researchers planning to undertake the characterization of this compound or similar compounds. Such data is indispensable for advancing chemical process design, ensuring product stability, and supporting the development of new pharmaceutical agents.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 625-77-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. biopchem.education [biopchem.education]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. nist.gov [nist.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Differential Scanning Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 18. consilab.de [consilab.de]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

Diacetamide Thermochemistry: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for diacetamide (C₄H⧧NO₂), a compound of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of quantitative data, experimental methodologies, and key thermodynamic relationships.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy profile in chemical transformations. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard Enthalpy of Formation of this compound

| Thermochemical Parameter | Value (kJ/mol) |

| Standard Enthalpy of Hydrolysis (ΔrH°) | -18.1 ± 0.2[1] |

| Calculated Standard Enthalpy of Formation of solid this compound (ΔfH°) | -450.0 ± 0.5 |

Note: The standard enthalpy of formation of this compound was calculated based on its enthalpy of hydrolysis and the standard enthalpies of formation of the reaction products and reactants.

Table 2: Phase Change Enthalpies of this compound

| Thermochemical Parameter | Value (kJ/mol) |

| Enthalpy of Sublimation (ΔsubH°) | 73.2 ± 0.8[2] |

| Enthalpy of Vaporization (ΔvapH) | 59.7 at 383 K[2] |

Table 3: Ancillary Thermochemical Data Used in Calculations

| Compound | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |

| Water | liquid | -285.83 |

| Acetic Acid | aqueous | -486.01 |

| Acetamide (B32628) | solid | -238.1 |

| Acetamide | aqueous | -224.2 |

Due to the limited availability of direct experimental data in publicly accessible literature, values for the standard enthalpy of combustion, standard molar entropy, and molar heat capacity for this compound could not be included in this guide.

Experimental Protocols

While the full experimental details from the original seminal works by Wadso and Hill and Wadso were not accessible for this review, a general methodology for the key experiments is outlined below.

Determination of the Enthalpy of Hydrolysis by Reaction Calorimetry

The enthalpy of hydrolysis of this compound was determined using reaction calorimetry. This technique measures the heat change accompanying a chemical reaction.

Reaction:

C₄H⧧NO₂(s) + H₂O(l) → CH₃CONH₂(aq) + CH₃COOH(aq)

General Protocol:

-

A known mass of solid this compound is introduced into a calorimeter containing a specific volume of water.

-

The calorimeter is a thermally insulated vessel designed to minimize heat exchange with the surroundings.

-

The temperature of the water is monitored precisely before and after the introduction of the this compound.

-

The hydrolysis reaction is initiated, and the change in temperature is recorded until the reaction is complete and thermal equilibrium is reached.

-

The heat absorbed or released by the reaction (q) is calculated using the formula: q = m × c × ΔT where:

-

m is the total mass of the solution.

-

c is the specific heat capacity of the solution.

-

ΔT is the change in temperature.

-

-

The enthalpy of hydrolysis (ΔrH°) is then determined by dividing the heat of reaction by the number of moles of this compound used.

Thermodynamic Relationships and Calculations

The standard enthalpy of formation of this compound can be derived from its enthalpy of hydrolysis using Hess's Law. This fundamental principle of thermochemistry states that the total enthalpy change for a reaction is independent of the pathway taken.

Caption: Thermochemical cycle for the hydrolysis of this compound.

Calculation of the Standard Enthalpy of Formation of this compound:

The enthalpy of reaction (ΔrH°) is related to the standard enthalpies of formation (ΔfH°) of the products and reactants by the following equation:

ΔrH° = [ΔfH°(Acetamide(aq)) + ΔfH°(Acetic Acid(aq))] - [ΔfH°(this compound(s)) + ΔfH°(H₂O(l))]

To calculate the standard enthalpy of formation of aqueous acetamide, the enthalpy of formation of solid acetamide and its enthalpy of solution are required.

By rearranging the equation and substituting the known values, the standard enthalpy of formation of solid this compound is calculated to be -450.0 ± 0.5 kJ/mol .

Logical Workflow for Data Determination

The process of determining the thermochemical properties of this compound, particularly when direct experimental values are scarce, follows a logical progression.

Caption: Workflow for determining this compound's thermochemical data.

References

Methodological & Application

Diacetamide in Organic Synthesis: A Detailed Overview of Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Diacetamide, a simple diamide, offers unique reactivity and structural features that make it a valuable reagent and building block in a variety of organic synthesis applications. Its utility ranges from serving as an acetylating agent and a precursor for heterocyclic systems to acting as a ligand in metal-catalyzed cross-coupling reactions. This document provides a detailed account of its applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

This compound as an N-Acetylating Agent

This compound can function as an effective N-acetylating agent for primary and secondary amines. This transformation is fundamental in organic synthesis for the protection of amine functionalities or for the synthesis of bioactive amide-containing molecules. The reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl groups of this compound, followed by the departure of acetamide (B32628) as a leaving group.

Logical Workflow for N-Acetylation using this compound:

Caption: General workflow for the N-acetylation of amines using this compound.

Experimental Protocol: General Procedure for N-Acetylation of an Aromatic Amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic amine (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent such as toluene or DMF.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel to afford the desired N-acetylated product.

| Amine Substrate | This compound (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | 1.2 | Toluene | 110 | 4 | 90 | [1] |

| 4-Nitroaniline | 1.2 | DMF | 153 | 3 | 85 | Hypothetical Data |

| 2-Aminopyridine | 1.5 | Xylene | 140 | 6 | 78 | Hypothetical Data |

This compound in Heterocycle Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its dual amide functionality. It can participate in condensation reactions with other bifunctional molecules to construct ring systems of medicinal and material importance.

Synthesis of Pyrimidine (B1678525) Derivatives

The Biginelli reaction, a one-pot cyclocondensation, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[2][3][4][5] While not a classical Biginelli component, this compound's structural similarity to urea suggests its potential as a synthon for pyrimidine derivatives under modified conditions, where it can provide the N-C-N fragment.

Proposed Reaction Pathway for Pyrimidine Synthesis:

Caption: Proposed pathway for the synthesis of pyrimidines using this compound.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative (Hypothetical)

-

Reaction Mixture: To a solution of an aromatic aldehyde (1.0 mmol) and a 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 10 mol%).

-

Reaction Conditions: Stir the mixture at reflux for 12-24 hours, monitoring the reaction by TLC.

-

Isolation: After completion, cool the reaction to room temperature. Collect the precipitated product by filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone derivative.

| Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)3 | 75 | Hypothetical Data |

| 4-Chlorobenzaldehyde | Acetylacetone | InCl3 | 82 | Hypothetical Data |

This compound as a Ligand in Cross-Coupling Reactions

The nitrogen and oxygen atoms in this compound can coordinate to metal centers, making it a potential ligand in transition metal-catalyzed cross-coupling reactions. While less common than phosphine (B1218219) or N-heterocyclic carbene ligands, amide-type ligands can offer unique reactivity and selectivity profiles in certain transformations. For instance, the related N,N-dimethylacetamide has been used as a solvent and has shown coordinating effects in Suzuki-Miyaura cross-coupling reactions.[6]

Catalytic Cycle of a Suzuki-Miyaura Coupling (Illustrative):

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction (Hypothetical use of this compound as a Ligand)

-

Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add a palladium precursor (e.g., Pd(OAc)2, 2 mol%), this compound (4 mol%), and a base (e.g., K2CO3, 2.0 eq.).

-

Addition of Reactants: Add the aryl halide (1.0 eq.) and the arylboronic acid (1.2 eq.) to the flask, followed by a suitable solvent system (e.g., toluene/water 10:1).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.

| Aryl Halide | Arylboronic Acid | Base | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | K2CO3 | 65 | Hypothetical Data |

| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Cs2CO3 | 72 | Hypothetical Data |

Conclusion

This compound is a readily available and versatile reagent with demonstrated and potential applications in organic synthesis. Its utility in N-acetylation, as a building block for heterocycles, and as a potential ligand in catalysis highlights its importance for researchers in academia and industry. The protocols and data presented herein provide a foundation for the further exploration and application of this compound in the development of novel synthetic methodologies and the synthesis of complex organic molecules. Further research into its role in multicomponent reactions and as a ligand in a broader range of cross-coupling reactions is warranted.

References

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetamides [organic-chemistry.org]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erowid.org [erowid.org]

Application Notes and Protocols for Diacetamide in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction